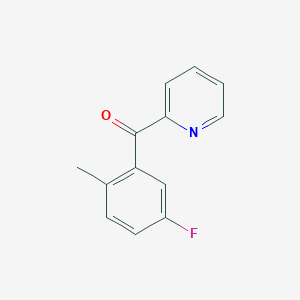
2',3-Dimethyl-4'-fluorobutyrophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3-Dimethyl-4’-fluorobutyrophenone is an organic compound characterized by its unique structural features, including a fluorine atom attached to the phenyl ring and methyl groups at the 2’ and 3’ positions of the butyrophenone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3-Dimethyl-4’-fluorobutyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2,3-dimethylbutanone.
Condensation Reaction: A condensation reaction between 4-fluorobenzaldehyde and 2,3-dimethylbutanone is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield 2’,3-Dimethyl-4’-fluorobutyrophenone.
Industrial Production Methods: In an industrial setting, the production of 2’,3-Dimethyl-4’-fluorobutyrophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: 2’,3-Dimethyl-4’-fluorobutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenones depending on the nucleophile used.
科学研究应用
2’,3-Dimethyl-4’-fluorobutyrophenone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of 2’,3-Dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its mechanism of action reveal its potential to modulate enzyme activity and receptor signaling, making it a valuable tool in drug discovery and development.
相似化合物的比较
4’-Fluorobutyrophenone: Lacks the methyl groups at the 2’ and 3’ positions, resulting in different chemical and biological properties.
2’,3-Dimethylbutyrophenone: Does not have the fluorine atom, affecting its reactivity and applications.
4’-Fluoro-2’,3-dimethylacetophenone: Similar structure but with an acetophenone backbone instead of butyrophenone.
Uniqueness: 2’,3-Dimethyl-4’-fluorobutyrophenone stands out due to the combined presence of the fluorine atom and the methyl groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
属性
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUYVLSHGDJARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Ethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B7875259.png)

![Benzyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B7875276.png)
amine](/img/structure/B7875280.png)










